molecular formula C16H22N2O4 B12998760 2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)aceticacid

2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)aceticacid

Cat. No.: B12998760
M. Wt: 306.36 g/mol
InChI Key: RYACAAXQUMNAHZ-UHFFFAOYSA-N
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Description

2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring, a benzyloxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzyloxy moiety can be reduced to alcohols.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction may produce benzyl alcohol derivatives.

Scientific Research Applications

2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)butanoic acid: Similar structure with a butanoic acid moiety.

Uniqueness

The uniqueness of 2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-[3-[(2-oxo-2-phenylmethoxyethyl)amino]piperidin-1-yl]acetic acid

InChI

InChI=1S/C16H22N2O4/c19-15(20)11-18-8-4-7-14(10-18)17-9-16(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2,(H,19,20)

InChI Key

RYACAAXQUMNAHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(=O)O)NCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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